Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate
Description
Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a methyl ester at position 8 and a (4-formyl-2-methoxyphenoxy)methyl group at position 2. The compound is synthesized via reactions involving 2-hydroxy-4-methoxybenzaldehyde under catalytic hydrogenation conditions, as described in a patent example .
Properties
IUPAC Name |
methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-23-16-8-12(10-21)5-6-15(16)25-11-13-9-20-7-3-4-14(17(20)19-13)18(22)24-2/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZUVCBNCUXUCEL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=O)OCC2=CN3C=CC=C(C3=N2)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-formyl-2-methoxyphenol with an appropriate imidazo[1,2-a]pyridine derivative under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of production .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe for studying biological pathways and interactions.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to its observed effects. The compound may bind to enzymes, receptors, or other proteins, altering their activity and influencing cellular processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared to other imidazo[1,2-a]pyridine derivatives with substitutions at positions 2 and 8. Key structural analogs and their properties are summarized below:
Structural and Physicochemical Comparison
Functional Group Impact
- Formyl Group : The target compound’s 4-formyl substituent distinguishes it from analogs like Methyl imidazo[1,2-a]pyridine-8-carboxylate, enabling Schiff base formation or conjugation with amines .
- Methoxy Group: The 2-methoxy substitution on the phenoxy moiety may improve solubility compared to non-polar analogs like the trifluoromethyl derivative .
Biological Activity
Methyl 2-[(4-formyl-2-methoxyphenoxy)methyl]imidazo[1,2-a]pyridine-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activities associated with this compound, focusing on its antimicrobial properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The compound features a complex structure characterized by an imidazo[1,2-a]pyridine core, a methoxyphenoxy substituent, and a carboxylate group. Its molecular formula is and it has notable functional groups that contribute to its reactivity and biological interactions.
Antimicrobial Activity
Research has shown that derivatives of imidazo[1,2-a]pyridine exhibit selective inhibitory effects against Mycobacterium tuberculosis without affecting gram-positive or gram-negative pathogens. A study highlighted the synthesis of several imidazo[1,2-a]pyridine derivatives as potential antimycobacterial agents, emphasizing the importance of structure-activity relationships in optimizing their efficacy against tuberculosis .
Table 1: Summary of Antimicrobial Activities
| Compound Name | Target Pathogen | Activity Type | Reference |
|---|---|---|---|
| This compound | Mycobacterium tuberculosis | Selective Inhibition | |
| Other Derivatives | Various (Gram-positive/negative) | No significant activity |
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications to the imidazo[1,2-a]pyridine structure can significantly impact biological activity. For instance, alterations in the position and type of substituents on the aromatic rings can enhance or diminish antimicrobial efficacy. A focused library screening revealed that specific substitutions lead to improved interaction with bacterial targets .
Case Studies
Several case studies have explored the biological activity of related compounds:
- Antimycobacterial Screening : A focused library of imidazo[1,2-a]pyridine derivatives was screened for activity against Mycobacterium tuberculosis. The study demonstrated that certain derivatives exhibited potent inhibitory effects, which were attributed to their ability to disrupt bacterial cell wall synthesis .
- In Vitro Studies : In vitro assays have been conducted to evaluate the cytotoxic effects of similar compounds on various cancer cell lines. These studies suggest that modifications in the side chains can lead to enhanced cytotoxicity against specific cancer types .
The proposed mechanisms through which this compound exerts its biological effects include:
Q & A
Q. How can reliable bioassay protocols be established to minimize variability in IC₅₀ determinations?
- Methodological Answer :
- Standardized Controls : Use reference compounds (e.g., doxorubicin for cytotoxicity assays) to normalize inter-lab variability .
- Dose-Response Curves : Implement 8-point dilution series with replicates (n=3) to improve statistical robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
